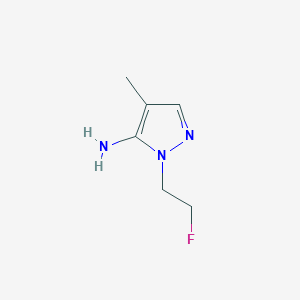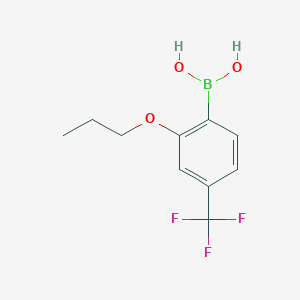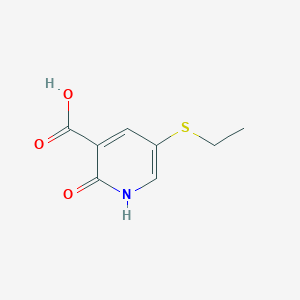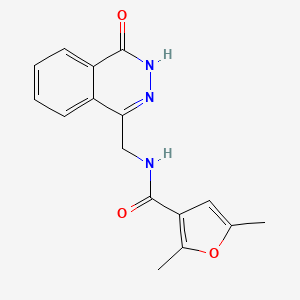
1-(Prop-2-yn-1-yl)-4-(thiophen-2-yl)piperidine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Prop-2-yn-1-yl)-4-(thiophen-2-yl)piperidine-2,6-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TDAG51 inhibitor, which plays a crucial role in regulating the cellular response to stress.
Mecanismo De Acción
The mechanism of action of 1-(Prop-2-yn-1-yl)-4-(thiophen-2-yl)piperidine-2,6-dione involves the inhibition of TDAG51, a stress-induced protein that plays a crucial role in regulating the cellular response to stress. TDAG51 is upregulated in response to various stressors, including oxidative stress, endoplasmic reticulum stress, and DNA damage. Inhibition of TDAG51 has been shown to induce apoptosis in cancer cells and protect neurons from stress-induced death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(Prop-2-yn-1-yl)-4-(thiophen-2-yl)piperidine-2,6-dione are primarily related to its inhibition of TDAG51. In cancer cells, inhibition of TDAG51 has been shown to induce apoptosis, leading to cell death. In neurons, inhibition of TDAG51 has been shown to protect against stress-induced death, leading to increased cell survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of 1-(Prop-2-yn-1-yl)-4-(thiophen-2-yl)piperidine-2,6-dione is its potential applications in various fields, including cancer research and neurodegenerative diseases. However, there are also limitations to using this compound in lab experiments. One of the limitations is its low yield, which can make it challenging to obtain sufficient quantities for experiments. Additionally, the compound's stability can be an issue, requiring careful storage and handling.
Direcciones Futuras
There are many future directions for research on 1-(Prop-2-yn-1-yl)-4-(thiophen-2-yl)piperidine-2,6-dione. One potential direction is to investigate its potential applications in other diseases, such as cardiovascular disease and diabetes. Another direction is to explore its mechanism of action in more detail, including its downstream targets and signaling pathways. Finally, there is a need for further research on the compound's pharmacokinetics and toxicity to determine its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 1-(Prop-2-yn-1-yl)-4-(thiophen-2-yl)piperidine-2,6-dione involves the reaction of 1-(prop-2-yn-1-yl)piperidine-2,6-dione with thiophene-2-carboxylic acid in the presence of a coupling agent. The reaction is carried out under reflux conditions, and the product is purified by column chromatography. The yield of this reaction is typically around 60-70%.
Aplicaciones Científicas De Investigación
1-(Prop-2-yn-1-yl)-4-(thiophen-2-yl)piperidine-2,6-dione has been extensively studied for its potential applications in various fields. One of the significant applications of this compound is in cancer research. It has been found that TDAG51, the target of this inhibitor, is upregulated in various types of cancer, including breast, lung, and liver cancer. Inhibition of TDAG51 has been shown to induce apoptosis in cancer cells, making it a potential target for cancer therapy.
Another important application of 1-(Prop-2-yn-1-yl)-4-(thiophen-2-yl)piperidine-2,6-dione is in neurodegenerative diseases. TDAG51 has been shown to play a role in regulating neuronal death in response to stress. Inhibition of TDAG51 has been shown to protect neurons from stress-induced death, making it a potential therapeutic target for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
1-prop-2-ynyl-4-thiophen-2-ylpiperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-2-5-13-11(14)7-9(8-12(13)15)10-4-3-6-16-10/h1,3-4,6,9H,5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOIHIWIFYCDMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=O)CC(CC1=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Prop-2-yn-1-yl)-4-(thiophen-2-yl)piperidine-2,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Fluorophenoxy)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2605824.png)
![7-[1-(3-Methoxyphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2605826.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)butyramide](/img/structure/B2605829.png)

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2605834.png)

![Methyl 8-bromo-6-chloroimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B2605837.png)


![N-(2-methoxyphenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2605841.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2605842.png)
![1,3-dimethyl-8-[(2-phenylethyl)sulfanyl]-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2605843.png)
